molecular formula C8H6BrN3O B12649433 1-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)ethanone

1-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)ethanone

Cat. No.: B12649433
M. Wt: 240.06 g/mol
InChI Key: WWPUOJULIHYOFR-UHFFFAOYSA-N
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Description

1-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)ethanone is a heterocyclic compound that features a bromine atom attached to an imidazo[1,2-a]pyrazine core

Preparation Methods

The synthesis of 1-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)ethanone typically involves the functionalization of imidazo[1,2-a]pyrazine derivatives. One common method includes the use of α-bromoketones and 2-aminopyridines under specific reaction conditions. For instance, the reaction can be carried out in ethyl acetate via one-pot tandem cyclization/bromination, where the cyclization to form imidazo[1,2-a]pyrazines is promoted by further bromination . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

1-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using metal-free oxidation strategies.

    Reduction: Reduction reactions can be performed under specific conditions to modify the functional groups.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. .

Scientific Research Applications

1-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)ethanone exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, and other cellular functions .

Comparison with Similar Compounds

1-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)ethanone can be compared with other similar compounds such as:

Properties

Molecular Formula

C8H6BrN3O

Molecular Weight

240.06 g/mol

IUPAC Name

1-(6-bromoimidazo[1,2-a]pyrazin-2-yl)ethanone

InChI

InChI=1S/C8H6BrN3O/c1-5(13)6-3-12-4-7(9)10-2-8(12)11-6/h2-4H,1H3

InChI Key

WWPUOJULIHYOFR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN2C=C(N=CC2=N1)Br

Origin of Product

United States

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